Semax is a synthetic peptide derived from the adrenocorticotropic hormone, specifically an analogue of its N-terminal fragment (4-10). The chemical structure of Semax is represented as Met-Glu-His-Phe-Pro-Gly-Pro, and it has gained attention for its neuroprotective and cognitive-enhancing properties. Semax is primarily used in clinical settings for treating various neurological disorders, including stroke and cognitive impairments, due to its ability to promote neuroprotection and enhance memory formation .
Semax was developed in Russia during the late 1980s as a nootropic agent. Its synthesis was aimed at creating a compound that could mimic the beneficial effects of adrenocorticotropic hormone while minimizing adverse effects. The peptide is administered intranasally, allowing for direct delivery to the central nervous system, which enhances its efficacy in influencing brain functions .
The synthesis of Semax involves solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and composition of the peptide. This method typically includes the following steps:
The synthesis requires careful selection of protecting groups for each amino acid to prevent unwanted reactions during coupling. The final product is characterized by techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
The molecular formula of Semax is C_34H_48N_8O_9S, with a molecular weight of approximately 700 Da. The structure consists of a linear chain of seven amino acids, contributing to its bioactivity.
Semax exhibits several chemical interactions that enhance its biological activity:
Characterization of these reactions often involves spectroscopic techniques such as UV-visible spectroscopy and circular dichroism, which provide insights into the conformational changes upon metal binding.
Semax's mechanism primarily involves enhancing the synthesis of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival, growth, and differentiation. The binding of Semax to specific receptors in the brain leads to:
Research indicates that Semax influences gene expression patterns significantly within hours after administration, enhancing genes related to immune response while downregulating others involved in inflammation .
Relevant data from studies indicate that proper storage conditions are critical for maintaining the integrity of Semax formulations .
Semax has been extensively researched for various applications:
Clinical trials have shown promising results regarding its safety and efficacy in enhancing cognitive functions without significant side effects .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: